[7-(Dimethylamino)-4-nitrophenothiazin-3-ylidene]-dimethylazanium;tetrachlorozinc(2-)
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Overview
Description
[7-(Dimethylamino)-4-nitrophenothiazin-3-ylidene]-dimethylazanium;tetrachlorozinc(2-) is a complex organic compound that belongs to the phenothiazine family. Phenothiazines are known for their diverse applications, particularly in the fields of medicine and chemistry. This compound is characterized by its unique structure, which includes a phenothiazine core substituted with dimethylamino and nitro groups, and a tetrachlorozinc(2-) counterion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [7-(Dimethylamino)-4-nitrophenothiazin-3-ylidene]-dimethylazanium;tetrachlorozinc(2-) typically involves the condensation of aniline derivatives with appropriate aldehydes or ketones. One common method is the Doebner-Miller condensation, which uses crotonaldehyde and aniline derivatives under acidic conditions to form the phenothiazine core
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process typically includes steps such as:
Condensation Reaction: Combining aniline derivatives with aldehydes or ketones.
Nitration: Introducing nitro groups using nitrating agents like nitric acid.
Amination: Adding dimethylamino groups through reactions with dimethylamine.
Complexation: Forming the tetrachlorozinc(2-) complex by reacting with zinc chloride.
Chemical Reactions Analysis
Types of Reactions
[7-(Dimethylamino)-4-nitrophenothiazin-3-ylidene]-dimethylazanium;tetrachlorozinc(2-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents such as halogens or sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated or sulfonated phenothiazine derivatives.
Scientific Research Applications
[7-(Dimethylamino)-4-nitrophenothiazin-3-ylidene]-dimethylazanium;tetrachlorozinc(2-) has several scientific research applications:
Mechanism of Action
The mechanism of action of [7-(Dimethylamino)-4-nitrophenothiazin-3-ylidene]-dimethylazanium;tetrachlorozinc(2-) involves its interaction with cellular components. The compound can intercalate into DNA, disrupting replication and transcription processes. It also generates reactive oxygen species (ROS) that induce oxidative stress, leading to cell damage and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Methylene Blue: Another phenothiazine dye with similar staining properties.
Neutral Red: Used in cell viability assays and shares structural similarities.
Toluidine Blue O: A phenothiazine dye used in histological staining.
Uniqueness
[7-(Dimethylamino)-4-nitrophenothiazin-3-ylidene]-dimethylazanium;tetrachlorozinc(2-) is unique due to its specific combination of functional groups and its tetrachlorozinc(2-) counterion, which enhances its stability and reactivity in various applications.
Properties
Molecular Formula |
C32H34Cl4N8O4S2Zn |
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Molecular Weight |
866.0 g/mol |
IUPAC Name |
[7-(dimethylamino)-4-nitrophenothiazin-3-ylidene]-dimethylazanium;tetrachlorozinc(2-) |
InChI |
InChI=1S/2C16H17N4O2S.4ClH.Zn/c2*1-18(2)10-5-6-11-14(9-10)23-16-12(17-11)7-8-13(19(3)4)15(16)20(21)22;;;;;/h2*5-9H,1-4H3;4*1H;/q2*+1;;;;;+2/p-4 |
InChI Key |
ZGFKRQWRLSADBE-UHFFFAOYSA-J |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C(=C3S2)[N+](=O)[O-].CN(C)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C(=C3S2)[N+](=O)[O-].Cl[Zn-2](Cl)(Cl)Cl |
Origin of Product |
United States |
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